COX-2-IN-43

COX-2 inhibition selectivity isoxazole

COX-2-IN-43 (MYM4) is a selective COX-2 inhibitor (IC50=0.247μM) with a moderate selectivity index (~4) over COX-1, making it ideal for dual inhibition and graded response studies. It exhibits potent antiproliferative activity across multiple cancer cell lines and a favorable cytotoxicity profile. This unique profile, driven by its 2,6-dichlorophenyl and 4-trifluoromethoxyphenyl moieties, makes it a superior choice over generic isoxazole analogs for cancer research and medicinal chemistry optimization.

Molecular Formula C18H11Cl2F3N2O3
Molecular Weight 431.2 g/mol
Cat. No. B2799236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOX-2-IN-43
Molecular FormulaC18H11Cl2F3N2O3
Molecular Weight431.2 g/mol
Structural Identifiers
InChIInChI=1S/C18H11Cl2F3N2O3/c1-9-14(16(25-28-9)15-12(19)3-2-4-13(15)20)17(26)24-10-5-7-11(8-6-10)27-18(21,22)23/h2-8H,1H3,(H,24,26)
InChIKeyLLGCHYSXNQYQPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide: COX-2 Inhibitor and Anticancer Tool Compound


3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide (CAS 1023524-40-4), also designated COX-2-IN-43 or MYM4, is an isoxazole-4-carboxamide derivative that functions as a selective cyclooxygenase-2 (COX-2) inhibitor . It demonstrates potent inhibition of COX-2 (IC50 = 0.247 μM) with a selectivity index of approximately 4 over COX-1 (IC50 = 0.983 μM) . Beyond enzyme inhibition, this compound exhibits significant antiproliferative activity across multiple cancer cell lines and favorable cytotoxicity profiles on normal cells .

3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide: Structural Determinants of Functional Differentiation from Other Isoxazole Carboxamides


Within the isoxazole-4-carboxamide class, even minor structural modifications drastically alter target selectivity and cellular activity. The presence of the 2,6-dichlorophenyl group at the 3-position and the 4-trifluoromethoxyphenyl amide moiety endows this compound with a unique combination of COX-2 selectivity, anticancer potency, and favorable therapeutic index that is not shared by closely related analogs . For instance, while the MYM1 analog (differing only in the phenyl substitution pattern) is a potent COX-1 inhibitor (IC50 = 4.1 nM) with negligible COX-2 selectivity, MYM4 (the subject compound) achieves a COX-2 selectivity index of ~4 . Therefore, substituting this compound with a generic isoxazole-4-carboxamide derivative or even a structurally similar analog from the same series is likely to yield entirely different biological outcomes, invalidating experimental comparisons and confounding research conclusions.

3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide: Quantitative Differentiation from Closest Comparators


COX-2 Inhibitory Potency and Selectivity vs. MYM1 and Celecoxib

This compound (MYM4) exhibits a COX-2 IC50 of 0.247 μM and a COX-1 IC50 of 0.983 μM, yielding a selectivity index (COX-1/COX-2) of approximately 4. In contrast, the closely related analog MYM1 is a potent COX-1 inhibitor (IC50 = 4.1 nM) with minimal COX-2 activity. Compared to the clinical COX-2 inhibitor celecoxib (COX-1 IC50 = 15 μM, COX-2 IC50 = 0.04 μM; selectivity index = 375), MYM4 shows lower selectivity but still maintains a meaningful preference for COX-2 .

COX-2 inhibition selectivity isoxazole

Antiproliferative Activity Against Cancer Cells vs. Doxorubicin

MYM4 inhibits the proliferation of CaCo-2 (IC50 = 10.22 μM), Hep3B (IC50 = 4.84 μM), and HeLa (IC50 = 1.57 μM) cancer cell lines. These values are comparable to the standard chemotherapeutic agent doxorubicin under the same assay conditions .

anticancer antiproliferative cytotoxicity

Cytotoxicity on Normal Cells vs. Doxorubicin

On normal cell lines LX-2 (hepatic stellate) and Hek293t (embryonic kidney), MYM4 exhibits low cytotoxicity with IC50 values of 20.01 μM and 216.97 μM, respectively. This is significantly safer than doxorubicin, which shows higher toxicity to normal cells .

safety therapeutic index normal cell toxicity

Apoptosis Induction and Anti-Colonization Effects vs. Untreated Controls

MYM4 induces apoptosis in HeLa and HepG2 cells and suppresses their colony formation capacity. While no direct comparator data is provided in the source, the effect is reported as significant relative to untreated controls .

apoptosis colony formation mechanism of action

Inhibition of 3D Multicellular Tumor Spheroid Formation vs. Untreated Controls

In a 3D multicellular tumor spheroid model, MYM4 significantly hampers spheroid formation of Hep3B and HeLa cancer cells compared to untreated controls .

3D cell culture spheroid tumor microenvironment

Molecular Docking Affinity for COX-2 vs. Celecoxib

Molecular docking studies reveal that MYM4 binds to the COX-2 active site with an energy score (S) of -7.45 kcal/mol, which is comparable to the clinical COX-2 inhibitor celecoxib (S = -8.40 kcal/mol) .

molecular docking binding affinity COX-2

3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide: Optimal Research and Industrial Application Scenarios


Lead Optimization for COX-2-Dependent Anticancer Agents

This compound serves as an ideal starting point for medicinal chemistry campaigns targeting COX-2-mediated cancers. Its moderate selectivity index (~4) and favorable cytotoxicity profile on normal cells provide a balanced template for further structural refinement to enhance both potency and selectivity.

Investigation of COX-2 Inhibition in Non-Selective Cellular Contexts

Unlike highly selective COX-2 inhibitors (e.g., celecoxib with selectivity index 375), this compound retains a moderate COX-2 preference while still inhibiting COX-1 at higher concentrations . This makes it valuable for studies where dual inhibition or a graded COX-2 response is desired, such as in certain inflammatory or cancer models where both isoforms play roles.

3D Tumor Spheroid and Apoptosis Mechanistic Studies

The compound's demonstrated ability to inhibit 3D spheroid formation and induce apoptosis in multiple cancer cell lines makes it a useful tool for studying tumor microenvironment effects and programmed cell death pathways. It can be employed as a positive control or as a chemical probe in advanced cellular models.

Benchmarking Novel COX-2 Inhibitors and Anticancer Compounds

Given the well-characterized activity profile (IC50 values for COX-1/COX-2, antiproliferative IC50s, cytotoxicity on normal cells, and docking scores), this compound can serve as a reliable reference standard for validating new assay systems and for comparing the performance of novel isoxazole derivatives or other COX-2-targeting agents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for COX-2-IN-43

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.